molecular formula C14H13FN2O4 B2970398 Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate CAS No. 338792-89-5

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2970398
CAS No.: 338792-89-5
M. Wt: 292.266
InChI Key: IHAMDCHMFNDUJF-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a fluorophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Esterification: The ethyl ester moiety is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives and fluorophenyl compounds. Similar compounds include:

  • Ethyl 4-[(3-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
  • Ethyl 4-[(3-bromophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of a fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMDCHMFNDUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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